molecular formula C10H10F2O B3375334 1-(2,5-Difluorophenyl)-2-methylpropan-1-one CAS No. 1094292-49-5

1-(2,5-Difluorophenyl)-2-methylpropan-1-one

Cat. No. B3375334
CAS RN: 1094292-49-5
M. Wt: 184.18 g/mol
InChI Key: UJXOHSNBJKFWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)-2-methylpropan-1-one, also known as 2,5-difluorophenylmethyl ketone, is an organic compound with a wide range of scientific applications. It is a versatile compound that can be used as a reagent in a variety of chemical reactions, as well as a starting material for the synthesis of other compounds. In addition, it can be used as a building block in the synthesis of various drugs and other compounds.

Scientific Research Applications

Fluorination Studies

The fluorination of 2-methylpropane, closely related to 1-(2,5-difluorophenyl)-2-methylpropan-1-one, has been studied over cobalt trifluoride at 140-200°C. This process yields a mixture of polyfluoro(2-methylpropanes) and polyfluorobutanes, demonstrating a preference for compounds where the tertiary hydrogen is replaced by fluorine. This research offers insights into the fluorination pathways and potential applications in the development of fluorinated compounds (Burdon, Huckerby & Stephens, 1977).

Photochemical Studies

Research on the photosensitized carbon-carbon bond cleavage of radical cations, including those similar to this compound, has provided valuable insights. This study explores the reactivity of radical cations under electron transfer conditions, contributing to our understanding of photochemical processes in organic chemistry (Okamoto & Arnold, 1985).

Reactions of Perfluoroalkyl Derivatives

Research into the reactions of perfluorovinylsulphur pentafluoride, related to this compound, reveals its interaction with various chemicals under different conditions. These studies offer insights into the behavior of perfluoroalkyl derivatives in organic synthesis (Banks et al., 1974).

Synthesis and Structural Studies

Studies on the synthesis and structural characterization of compounds similar to this compound, like 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, have provided important insights into the molecular structure and properties of these compounds, which could be relevant for various applications in chemistry and material science (Pavitha et al., 2017).

Organolithium and Organomagnesium Chemistry

Research on 2,5-difluorophenyl lithium and 2,5-difluorophenyl Grignard reagents has provided valuable information on their preparation, thermal stability, and reactions with aldehydes and ketones. These studies are significant for understanding the synthetic applications of organometallic compounds in chemistry (Scott et al., 2004).

Photopolymerization Studies

Research on copolymeric systems with side-chain moieties similar to this compound demonstrates their use as photoinitiators in ultraviolet-curable pigmented coatings. This research has implications for developing advanced materials and coatings with specific light-induced curing properties (Angiolini et al., 1997).

properties

IUPAC Name

1-(2,5-difluorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXOHSNBJKFWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,5-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2,5-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2,5-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2,5-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2,5-Difluorophenyl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.